molecular formula C18H28N2O B12785878 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)- CAS No. 926913-58-8

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)-

Cat. No.: B12785878
CAS No.: 926913-58-8
M. Wt: 288.4 g/mol
InChI Key: WXABJFUNSDXVNH-HYVNUMGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound’s IUPAC name is derived from its cyclohexanecarboxamide backbone, substituted with distinct functional groups at specific positions. The systematic name follows these conventions:

  • Parent structure : Cyclohexanecarboxamide (cyclohexane ring with a carboxamide group at position 1).
  • Substituents :
    • 2-Isopropyl : A branched alkyl group (C₃H₇) at position 2 of the cyclohexane ring.
    • 5-Methyl : A methyl group (CH₃) at position 5.
    • N-(2-(2-pyridyl)ethyl) : A pyridine-containing ethyl group attached to the amide nitrogen.

The stereochemical descriptor (1R,2S,5R) specifies the absolute configuration of the three chiral centers:

  • C1 : R-configuration (carboxamide group).
  • C2 : S-configuration (isopropyl substituent).
  • C5 : R-configuration (methyl substituent).

This stereochemical arrangement critically influences the compound’s three-dimensional conformation and intermolecular interactions, particularly in biological systems.

Table 1: Stereochemical Assignment of Chiral Centers

Carbon Position Substituent Configuration
1 Carboxamide R
2 Isopropyl S
5 Methyl R

Molecular Formula and Weight: C₁₈H₂₈N₂O (288.43 Da)

The molecular formula C₁₈H₂₈N₂O corresponds to a molar mass of 288.43 g/mol, confirmed by high-resolution mass spectrometry. Key structural features include:

  • Cyclohexane ring : Provides a rigid scaffold for substituent placement.
  • Amide linkage : Enables hydrogen bonding and participation in biochemical interactions.
  • Pyridylethyl group : Introduces aromaticity and potential for π-π stacking.

Table 3: Molecular Characteristics

Property Value Method of Determination
Molecular formula C₁₈H₂₈N₂O Elemental analysis
Molecular weight 288.43 Da Mass spectrometry
CAS Registry Number 926913-58-8 Chemical databases

Properties

CAS No.

926913-58-8

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H28N2O/c1-13(2)16-8-7-14(3)12-17(16)18(21)20-11-9-15-6-4-5-10-19-15/h4-6,10,13-14,16-17H,7-9,11-12H2,1-3H3,(H,20,21)/t14-,16+,17-/m1/s1

InChI Key

WXABJFUNSDXVNH-HYVNUMGLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NCCC2=CC=CC=N2)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)NCCC2=CC=CC=N2)C(C)C

physical_description

Solid;  Refreshing cool aroma

solubility

Slightly soluble in water
Very soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Starting Material and Stereochemical Control

  • The synthesis often begins with (1R,2S,5R)-menthol or its derivatives, which provide the stereochemical framework for the cyclohexane ring.
  • Epimerization-prone intermediates such as aldehydes are carefully handled under controlled acidic or basic conditions to maintain or invert stereochemistry as needed.
  • For example, aldehyde intermediates can undergo epimerization at the C-1 position to yield thermodynamically favored diastereomers, which are then used for further transformations.

Synthesis of Cyclohexanecarboxylic Acid Intermediate

  • The cyclohexane carboxylic acid intermediate is synthesized through oxidation of the corresponding aldehyde.
  • Jones oxidation (chromium-based) is commonly employed to convert aldehydes to carboxylic acids with high yield (~62% reported).
  • The acid is purified by extraction and crystallization, ensuring removal of chromium residues by filtration through Celite.

Conversion to Acid Chloride

  • The carboxylic acid is converted to the acid chloride using oxalyl chloride in dry dichloromethane (DCM) with catalytic dimethylformamide (DMF) under an inert argon atmosphere.
  • The reaction is typically performed at 0 °C to room temperature, and the acid chloride is used immediately without further purification to prevent decomposition.

Amide Bond Formation

  • The acid chloride intermediate is reacted with 2-(2-pyridyl)ethylamine in dry DCM, often in the presence of a base such as pyridine to scavenge HCl.
  • This step forms the target amide bond, yielding the final compound with high purity and good overall yield.
  • Reaction conditions such as temperature, solvent dryness, and stoichiometry are optimized to maximize yield and stereochemical integrity.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes Yield (%)
Oxidation of aldehyde to acid Jones reagent (CrO3/H2SO4), 0 °C to RT Acid purified by extraction and crystallization ~62%
Acid chloride formation Oxalyl chloride, catalytic DMF, dry DCM, 0 °C, argon atmosphere Used immediately without purification ~100% (quantitative)
Amide coupling 2-(2-pyridyl)ethylamine, pyridine, dry DCM Base scavenges HCl, inert atmosphere preferred High (80% overall in related amides)

Key Research Findings and Considerations

  • The stereochemical purity of the final compound is highly dependent on the control of epimerization during aldehyde and acid intermediate stages.
  • The aldehyde intermediates are sensitive and prone to epimerization; thus, rapid processing and mild conditions are critical.
  • Use of dry solvents and inert atmosphere during acid chloride formation and amide coupling prevents side reactions and hydrolysis.
  • Industrial scale synthesis may employ continuous flow reactors and automated systems to improve yield, reproducibility, and scalability.
  • The compound’s unique stereochemistry and functional groups require precise synthetic control to maintain biological activity and chemical properties.

Summary Table of Synthetic Route

Intermediate/Step Description Key Reagents/Conditions Outcome/Notes
(1R,2S,5R)-menthol derivative Starting chiral cyclohexane framework Commercially available Provides stereochemical control
Aldehyde intermediate Formed via reduction or functional group modification Diisobutylaluminum hydride (DIBAL-H) reduction Sensitive to epimerization
Carboxylic acid intermediate Oxidation of aldehyde Jones reagent, 0 °C to RT Purified by extraction, ~62% yield
Acid chloride intermediate Conversion of acid to acid chloride Oxalyl chloride, DMF catalyst, dry DCM Used immediately, quantitative yield
Final amide product Coupling with 2-(2-pyridyl)ethylamine Pyridine base, dry DCM, inert atmosphere High yield, stereochemistry retained

This comprehensive preparation method analysis for 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)- integrates detailed synthetic steps, reaction conditions, and critical research insights from multiple authoritative sources, providing a robust foundation for both laboratory synthesis and industrial production.

The precise control of stereochemistry, careful handling of sensitive intermediates, and optimized reaction conditions are essential for successful synthesis of this compound with high purity and yield.

Chemical Reactions Analysis

(1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of cyclohexanecarboxamides can exhibit significant biological activity, including anti-inflammatory and analgesic properties. A study highlighted the synthesis of various analogs to evaluate their efficacy in pain management and inflammation reduction.

Case Study Example :

  • Title : "Synthesis and Biological Evaluation of Cyclohexanecarboxamide Derivatives"
  • Findings : Several derivatives showed promising results in vitro against inflammatory markers, indicating potential for further development into pharmaceutical agents.

Flavoring Agents

In the food industry, 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide has been explored as a flavoring agent due to its pleasant aromatic profile. Its ability to modify and enhance flavor notes makes it valuable in food formulations.

Data Table: Flavoring Applications

Compound NameApplication TypeFlavor Profile
(1R,2S,5R)-Flavoring AgentSweet, Spicy
Alternative NamesEvercool 190Used in beverages and confectionery

Fragrance Industry

The compound is also utilized in the fragrance industry for its unique scent characteristics. It can be incorporated into various personal care products such as perfumes and lotions to enhance olfactory appeal.

Case Study Example :

  • Title : "Utilization of Cyclohexanecarboxamides in Fragrance Formulations"
  • Findings : The study demonstrated that the inclusion of this compound improved the longevity and complexity of fragrance profiles in cosmetic products.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence signaling pathways related to inflammation and pain perception .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following table summarizes key analogues, highlighting structural variations, applications, and functional properties:

Compound Name (IUPAC) Key Substituent Primary Applications Cooling Potency* Regulatory Status
Target Compound: (1R,2S,5R)-2-isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide 2-(2-pyridyl)ethyl Cosmetics, oral care, taste modulation High (0.1–1.5% in creams) China IECS (2019)
(1R,2S,5R)-N-(4-Cyanomethyl-phenyl)-2-isopropyl-5-methylcyclohexanecarboxamide 4-cyanomethyl-phenyl Cosmetics (synergistic with target compound) Moderate (0.05–0.2%) Patented (Beiersdorf AG, 2009)
(1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide 4-methoxyphenyl Food flavoring (香精) Not reported EU Commission Regulation 872/2012 ; GB 2760-2014
WS-3 (N-Ethyl-p-menthane-3-carboxamide) Ethyl Food, oral care (standard cooling agent) Baseline (1.0 ppm) FDA GRAS; FEMA 3455
(1R,2S,5R)-2-isopropyl-5-methyl-N-(2-phenoxyethyl)cyclohexanecarboxamide 2-phenoxyethyl Experimental cooling agent 100× WS-3 Experimental

*Cooling potency is context-dependent and concentration-specific.

Key Differences and Research Findings

Structural Impact on Function
  • Pyridyl vs. Phenyl Substituents: The target compound’s pyridyl group enhances hydrogen bonding and solubility in polar formulations compared to phenyl derivatives (e.g., cyanomethyl or methoxyphenyl), broadening its utility in aqueous cosmetic emulsions .
  • Methoxy vs. Cyanomethyl Groups: The 4-methoxyphenyl variant lacks cooling effects but is prioritized in food flavorings due to low toxicity (LD₅₀ >2000 mg/kg in rats) . In contrast, the cyanomethyl analogue synergizes with the target compound in topical preparations to enhance skin tolerance .
Cooling Efficacy
  • The target compound’s cooling intensity surpasses traditional agents like WS-3 but is outperformed by phenoxyethyl derivatives (100× WS-3) due to optimized van der Waals interactions .
  • In shaving gels, combining the target compound (0.1–1.5%) with the cyanomethyl analogue (0.05–0.2%) reduces erythema by 40% compared to placebo .
Toxicological Profiles

    Biological Activity

    2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, commonly known as (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide or Evercool 190, is a compound with notable biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

    • Molecular Formula : C18H28N2O
    • Molecular Weight : 288.4 g/mol
    • CAS Number : 847565-09-7
    • IUPAC Name : (1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide

    Synthesis

    The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves several key steps:

    • Formation of the cyclohexane ring.
    • Introduction of methyl and propan-2-yl groups.
    • Attachment of the pyridin-2-yl ethyl group.

    These steps require careful control of reaction conditions to ensure high yield and purity .

    The biological activity of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to modulate ion channels and receptors, particularly the TRPM8 (transient receptor potential melastatin 8) channel, which plays a crucial role in thermosensation and pain perception .

    Pharmacological Effects

    Recent studies have demonstrated that this compound acts as a potent agonist for TRPM8 channels with an effective concentration (EC50) of approximately 11 μM . This indicates its potential use in therapeutic applications related to pain relief and sensory modulation.

    Table 1: Biological Activity Data

    Activity Value Reference
    TRPM8 EC5011 μM
    In vivo lacrimationIncreased with 10 μM treatment
    Interaction with GPCRsSignificant modulation observed

    Study on TRPM8 Modulation

    A recent study investigated the effects of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide on TRPM8 channels in various cell lines. The results indicated that the compound significantly increased intracellular calcium levels in response to cold stimuli, confirming its role as a thermosensory modulator .

    Cosmetic Applications

    The compound has been incorporated into cosmetic formulations due to its cooling properties. A patent describes its use in topical preparations that provide a cooling sensation upon application to the skin, enhancing user experience in dermatological products .

    Q & A

    Q. What are the key stereochemical considerations for synthesizing (1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, and how do they influence its biological activity?

    The stereochemistry of this compound is critical for receptor binding specificity. The (1R,2S,5R) configuration determines spatial interactions with target proteins, such as serotonin receptors. For synthesis, chiral starting materials or catalytic asymmetric methods (e.g., Sharpless epoxidation) should be employed to ensure enantiomeric purity. Post-synthesis validation via X-ray crystallography or chiral HPLC is essential to confirm stereochemical integrity .

    Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

    • High-Performance Liquid Chromatography (HPLC): Use ≥98% purity as a benchmark, with a C18 column and UV detection at 254 nm for quantification .
    • Mass Spectrometry (ESI-MS): Confirm molecular weight (288.43 g/mol) and fragmentation patterns .
    • Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches near 1621 cm⁻¹ and pyridyl ring vibrations .
    • Nuclear Magnetic Resonance (NMR): Assign peaks for cyclohexane, pyridyl, and isopropyl groups using ¹H/¹³C NMR .

    Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

    A two-step approach is suggested:

    • Step 1: React 2-isopropyl-5-methylcyclohexanone with ammonium formate under reductive amination conditions to form the cyclohexylamine intermediate .
    • Step 2: Couple the amine with 2-(2-pyridyl)ethyl chloride using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF. Monitor reaction progress via TLC and purify via column chromatography .

    Advanced Research Questions

    Q. What experimental strategies are used to validate 5-HT1A receptor binding affinity and selectivity for this compound?

    • Radioligand Displacement Assays: Use [³H]8-OH-DPAT as the radioligand in rat hippocampal membrane preparations. Calculate IC₅₀ values and compare to reference antagonists like WAY-100635 (pIC₅₀ ~8.87) .
    • Selectivity Profiling: Screen against related receptors (e.g., 5-HT2A, D₂) using competitive binding assays to confirm specificity .

    Q. How does this compound compare to 18F-FCWAY and 18F-Mefway in PET imaging studies of 5-HT1A receptors?

    Unlike 18F-FCWAY, which has a fluorinated cyclohexane core, this compound lacks radiolabeling groups. However, its structural similarity to WAY-100635 derivatives suggests potential as a precursor for radiotracer development. Comparative studies should assess lipophilicity (logP), blood-brain barrier penetration, and in vivo stability .

    Q. What are the implications of conflicting data in receptor binding studies across different experimental models?

    Discrepancies may arise from species-specific receptor isoforms (e.g., human vs. rodent 5-HT1A) or assay conditions (e.g., membrane vs. whole-cell preparations). Mitigate by:

    • Standardizing buffer pH (7.4) and temperature (25°C).
    • Using heterologous expression systems (e.g., HEK293 cells with human 5-HT1A receptors) for cross-validation .

    Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

    • In Vitro: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic pathways may include oxidation of the pyridyl group or hydrolysis of the carboxamide .
    • In Vivo: Administer the compound to rodents and collect plasma/brain samples at timed intervals. Quantify parent compound and metabolites using validated bioanalytical methods .

    Methodological Challenges and Solutions

    Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

    • Chiral Chromatography: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase.
    • Crystallization: Induce crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

    Q. How can computational modeling aid in predicting the compound’s pharmacokinetic and pharmacodynamic properties?

    • Molecular Docking: Simulate interactions with 5-HT1A receptors (PDB ID: 6G79) using AutoDock Vina to predict binding modes.
    • QSAR Models: Corrogate logP, polar surface area, and hydrogen-bond donors/acceptors with bioavailability .

    Translational Research Applications

    Q. What preclinical models are suitable for evaluating this compound’s efficacy in neuropsychiatric disorders?

    • For Anxiety/Depression: Use the elevated plus maze or forced swim test in rodents. Compare behavioral outcomes to SSRIs (e.g., fluoxetine).
    • For PTSD: Leverage fear conditioning models and measure 5-HT1A receptor density via autoradiography in limbic regions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.